Potassium trifluoromethanesulfonate
Overview
Description
Potassium trifluoromethanesulfonate, also known as Potassium triflate, is the potassium salt of trifluoromethanesulphonic acid . It has a molecular weight of 188.17 and its linear formula is CF3SO3K .
Synthesis Analysis
Potassium trifluoromethanesulfonate is prepared by neutralizing a warm aqueous solution of trifluoromethanesulphonic acid with potassium carbonate .Molecular Structure Analysis
The molecular structure of Potassium trifluoromethanesulfonate consists of three different potassium-oxygen-coordination polyhedra, linked by sulfur atoms of the trifluoromethanesulfonate groups . This results in a channel structure with all lipophilic trifluoromethane groups pointing into these channels .Chemical Reactions Analysis
Potassium trifluoromethanesulfonate is used as a reagent in the synthesis of guanine-quadruplex hybrid materials by the self-assembly of a guanine-siloxane monomer . It may also be used as a template source for constructing the heterotopic isothiosemicarbazide-based macrocyclic ligand .Physical And Chemical Properties Analysis
Potassium trifluoromethanesulfonate appears as white crystals or crystalline powder . It is soluble in water and is hygroscopic . The melting point is 238.5°C .Scientific Research Applications
Lewis Acid Catalysis
Potassium trifluoromethanesulfonate, as well as other triflates, have been extensively used as Lewis acid catalysts in chemical reactions. For example, scandium trifluoromethanesulfonate is a highly active Lewis acid catalyst, particularly effective in the acylation of alcohols with acid anhydrides and in the esterification of alcohols by carboxylic acids (Ishihara et al., 1996).
Organic Synthesis
Trifluoromethanesulfonic acid, a related compound, is used in organic synthesis for various reactions such as electrophilic aromatic substitution, formation of carbon-carbon and carbon-heteroatom bonds, and in the synthesis of carboand heterocyclic structures (Kazakova & Vasilyev, 2017).
Post-Polymerization Functionalization
In polymer chemistry, potassium sulfonyl (trifluoromethanesulfonyl)imide derivatives have been synthesized and used in the post-polymerization functionalization of (co)polymers. This involves coupling reactions such as alkylation, amidation, and alkyne–azide cycloaddition (Tintaru et al., 2017).
Catalysis in Acylation Reactions
Trifluoromethanesulfonic acid is noted for its catalytic activity in C- and/or O-acylation, broadening the use of various substrates under different conditions (Tachrim et al., 2017).
Application in Vinyl and Aryl Triflates Synthesis
Vinyl and aryl trifluoromethanesulfonates, which are closely related to potassium trifluorommethanesulfonate, are increasingly used for their facile preparation and diverse applications in organic synthesis. They are particularly notable in cross-coupling reactions and the Heck reaction due to their superior regio- and diastereoselectivity (Ritter, 1993).
Nucleophilic Trapping with Triflic Anhydride
Trifluoromethanesulfonic anhydride, another related compound, is used as an electrophilic activator in synthetic organic chemistry. It facilitates the generation of a triflate intermediate, which undergoes nucleophilic trapping to yield novel compounds. This process is significant in amide, sulfoxide, and phosphorus oxide chemistry (Huang & Kang, 2021).
Synthesis of Stable Multifunctional C-Phosphonio Phosphorus Vinyl Ylides
Potassium trifluoromethanesulfonate-related compounds have been used in the synthesis of unique and stable multifunctional C-phosphonio phosphorus vinyl ylides, highlighting their utility in creating novel phosphorus-containing compounds (Dyer, Baceiredo, & Bertrand, 1996).
Safety And Hazards
Potassium trifluoromethanesulfonate causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is advised to avoid breathing dust, gas, or vapours, and to avoid contact with skin and eyes. Use of personal protective equipment, such as chemical impermeable gloves, is recommended .
Future Directions
While specific future directions for Potassium trifluoromethanesulfonate are not mentioned in the search results, it is noted that the compound is suitable as a reagent in the synthesis of guanine-quadruplex hybrid materials by the self-assembly of a guanine-siloxane monomer . This suggests potential future applications in the field of material science and biochemistry.
properties
IUPAC Name |
potassium;trifluoromethanesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CHF3O3S.K/c2-1(3,4)8(5,6)7;/h(H,5,6,7);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLGXXYFYZWQGEL-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(F)S(=O)(=O)[O-].[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CF3KO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50635402 | |
Record name | Potassium trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50635402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium trifluoromethanesulfonate | |
CAS RN |
2926-27-4 | |
Record name | Potassium trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50635402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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